molecular formula C11H15N3S B11956436 Cuminaldehyde thiosemicarbazone

Cuminaldehyde thiosemicarbazone

Cat. No.: B11956436
M. Wt: 221.32 g/mol
InChI Key: GCIARVDJUYGSFQ-UHFFFAOYSA-N
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Description

Cuminaldehyde thiosemicarbazone is a compound derived from cuminaldehyde, a natural aldehyde found in the essential oil of cumin seeds. This compound has garnered significant interest due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties .

Preparation Methods

Cuminaldehyde thiosemicarbazone is synthesized through the reaction of cuminaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The process involves the formation of an imine bond, resulting in the this compound compound .

Industrial production methods for this compound are not extensively documented, but laboratory synthesis generally involves:

    Mixing cuminaldehyde and thiosemicarbazide: in a suitable solvent such as ethanol.

    Adding an acid catalyst: like hydrochloric acid to facilitate the reaction.

    Heating the mixture: to a moderate temperature to ensure complete reaction.

    Purifying the product: through recrystallization or other suitable methods.

Chemical Reactions Analysis

Cuminaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

[(4-propan-2-ylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)

InChI Key

GCIARVDJUYGSFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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